Kdm4D-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KDM4D-IN-1は、ヒストンリシン脱メチル化酵素4D(KDM4D)の新規阻害剤であり、脱メチル化酵素のKDM4ファミリーのメンバーです。これらの酵素は、ヒストンタンパク質の特定のリシン残基からメチル基を除去することにより、遺伝子発現の調節において重要な役割を果たしています。 This compoundは、特にエピジェネティクスとがん治療の分野において、科学研究で大きな可能性を示しています .

準備方法

合成経路と反応条件: KDM4D-IN-1の合成には、コア構造の調製から始まり、官能基の導入まで、複数のステップが含まれます。具体的な合成経路と反応条件は、製造元によって異なる可能性があり、機密情報です。 一般的なアプローチには、目的の化学変換を達成するために、有機溶媒、触媒、試薬の使用が含まれます .

工業生産方法: this compoundの工業生産は、通常、収率と純度が高くなるように最適化された反応条件を用いて、大規模合成を行います。 このプロセスには、結晶化、精製、品質管理などの手順が含まれており、研究用として必要な基準を満たす必要があります .

化学反応の分析

反応の種類: KDM4D-IN-1は、主に置換反応を起こし、特定の官能基が他の官能基に置き換えられて化学的性質が変化します。 特定の条件下では、酸化反応や還元反応にも関与する可能性があります .

一般的な試薬と条件: this compoundを含む反応に使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、触媒、さまざまな酸と塩基があり、目的の変換を促進します。 温度や圧力などの反応条件は、最適な結果を得るために慎重に制御されます .

生成される主な生成物: this compoundを含む反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 これらの生成物は、通常、元の化合物の誘導体であり、官能基が修飾されて、活性を高めたり、選択性を高めたりしています .

科学研究への応用

This compoundは、特にエピジェネティクス、がん生物学、創薬の分野において、科学研究で幅広い用途があります。これは、遺伝子調節におけるKDM4Dの役割とそのさまざまな細胞プロセスへの影響を研究するために使用されます。 がん研究では、this compoundは、KDM4Dの脱メチル化酵素活性を標的とすることで、腫瘍の増殖と進行を阻害する可能性について調査されています .

科学的研究の応用

Renal Cell Carcinoma (ccRCC)

Research indicates that KDM4D plays a pivotal role in the progression of clear cell renal cell carcinoma (ccRCC). Inhibition of KDM4D using KDM4D-IN-1 has been shown to:

- Suppress Tumor Growth : Studies demonstrated that treatment with this compound significantly reduced the proliferation and migration of ccRCC cell lines (786-O and Caki-1) in vitro. Colony formation assays indicated a marked decrease in the ability of these cells to form colonies when treated with the inhibitor .

- Impact Angiogenesis : KDM4D promotes angiogenesis through upregulation of JAG1 and VEGFR-3. Inhibition with this compound resulted in decreased expression levels of these proangiogenic factors, thereby limiting tumor vascularization and growth in xenograft models .

Esophageal Squamous Cell Carcinoma (ESCC)

In ESCC, KDM4D has been identified as a tumor suppressor. The inhibition of KDM4D enhances tumor growth and aggressiveness by accumulating HMGB1, a protein that drives cancer progression. Targeting this pathway with this compound could provide therapeutic benefits by restoring normal regulatory mechanisms .

Liver Cancer

KDM4D is implicated in liver cancer progression by antagonizing tumor suppressor pathways. Studies suggest that inhibiting KDM4D can reverse some aspects of liver carcinogenesis, making it a potential target for therapeutic intervention .

Case Studies

Future Implications

The diverse applications of this compound across various cancers highlight its potential as a therapeutic agent. Ongoing research aims to further elucidate its mechanisms and optimize its use in combination therapies, especially considering the complex interactions within tumor microenvironments.

作用機序

KDM4D-IN-1は、KDM4Dの脱メチル化酵素活性を阻害することで効果を発揮します。この阻害により、ヒストンタンパク質の特定のリシン残基からメチル基が除去されるのを防ぎ、クロマチン構造と遺伝子発現の変化につながります。 This compoundの分子標的には、ヒストンH3リシン9(H3K9)とヒストンH3リシン36(H3K36)があり、遺伝子抑制と活性化の重要な調節因子です .

類似の化合物との比較

類似の化合物:- TACH101: KDM4の強力な低分子阻害剤であり、現在、進行性および転移性がんの臨床試験が行われています .

- KDM5A-IN-1: KDM5ファミリーの脱メチル化酵素の阻害剤であり、がん研究に使用されています .

- ML324: ジュモンジヒストン脱メチル化酵素の特異的な阻害剤であり、エピジェネティックな調節を研究するために使用されています .

This compoundの独自性: this compoundは、KDM4Dに対して高い選択性を持ち、他の脱メチル化酵素に対する活性は最小限です。 この選択性により、さまざまな生物学的プロセスにおけるKDM4Dの特定の役割を研究したり、KDM4D活性の異常と関連する疾患の標的療法を開発したりするための貴重なツールとなります .

類似化合物との比較

Similar Compounds:

- TACH101: A potent small-molecule inhibitor of KDM4, currently in clinical trials for advanced and metastatic cancers .

- KDM5A-IN-1: An inhibitor of the KDM5 family of demethylases, used in cancer research .

- ML324: A specific inhibitor of jumonji histone demethylase, used to study epigenetic regulation .

Uniqueness of KDM4D-IN-1: this compound is unique in its high selectivity for KDM4D, with minimal activity against other demethylases. This selectivity makes it a valuable tool for studying the specific role of KDM4D in various biological processes and for developing targeted therapies for diseases associated with aberrant KDM4D activity .

生物活性

Kdm4D-IN-1 is a selective inhibitor of the histone demethylase KDM4D, which plays a crucial role in various biological processes, particularly in cancer progression and epigenetic regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in different cancer types, and potential therapeutic applications.

Overview of KDM4D Function

KDM4D is part of the KDM4 family of histone demethylases that specifically demethylate trimethylated lysines on histone H3, particularly H3K9 and H3K36. These modifications are critical for regulating gene expression and chromatin structure, influencing processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of KDM4D has been implicated in various cancers, including gastrointestinal stromal tumors (GISTs), esophageal squamous cell carcinoma (ESCC), and liver fibrosis.

This compound exerts its biological effects primarily through the inhibition of KDM4D activity. This inhibition leads to the accumulation of trimethylated histones, which can repress oncogenic gene expression and alter cellular pathways involved in tumor progression.

Key Findings from Recent Studies

-

Gastrointestinal Stromal Tumors (GISTs) :

- Upregulation : KDM4D is significantly upregulated in GIST tissues compared to normal tissues. Overexpression promotes cell proliferation, migration, invasion, and angiogenesis through the HIF1β/VEGFA signaling pathway .

- Inhibition Effects : Silencing KDM4D reduces these oncogenic activities, suggesting that targeting KDM4D may provide therapeutic benefits .

-

Esophageal Squamous Cell Carcinoma (ESCC) :

- Tumor Suppressor Role : In ESCC, KDM4D functions as a tumor suppressor. Its low expression correlates with poor prognosis. Depletion of KDM4D enhances tumor growth and aggressiveness by accumulating HMGB1, which drives cancer progression .

- Therapeutic Target : Targeting the KDM4D/SYVN1/HMGB1 axis has been proposed as a novel therapeutic strategy for managing ESCC .

-

Liver Fibrosis :

- Activation in Hepatic Stellate Cells (HSCs) : KDM4D is upregulated during HSC activation and is essential for fibrogenesis. Inhibition of KDM4D leads to reduced collagen deposition and fibrosis reversal in animal models .

- Mechanistic Insights : The action of KDM4D involves promoting TLR signaling pathways that activate NF-κB, further implicating it in liver disease progression .

Table 1: Summary of Kdm4D Activity in Different Cancers

Research Findings on this compound

Recent studies have focused on the development and efficacy of small molecule inhibitors like this compound. These compounds have shown promise in preclinical models:

- In Vitro Efficacy : Inhibition studies demonstrated that this compound effectively reduces the enzymatic activity of KDM4D, leading to increased levels of H3K9me3 and H3K36me3 histones.

- Cell Proliferation Assays : Treatment with this compound resulted in decreased cell viability and proliferation across various cancer cell lines expressing high levels of KDM4D.

特性

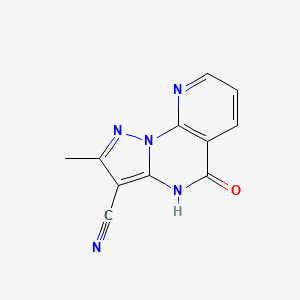

IUPAC Name |

4-methyl-8-oxo-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O/c1-6-8(5-12)10-14-11(17)7-3-2-4-13-9(7)16(10)15-6/h2-4H,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRSAIIBSBCBTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。